molecular formula C13H18N4S B7053148 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B7053148
M. Wt: 262.38 g/mol
InChI Key: FZRUOMQNFRZNKT-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-bromo-4,5-dimethylthiazole with ethylamine under reflux conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4,6-trimethylpyrimidine with an appropriate amine under controlled conditions.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or other aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyrimidine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amine group.

Scientific Research Applications

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]glycinamide
  • **N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide

Uniqueness

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-8-7-9(2)16-13(15-8)14-6-5-12-17-10(3)11(4)18-12/h7H,5-6H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRUOMQNFRZNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCC2=NC(=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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